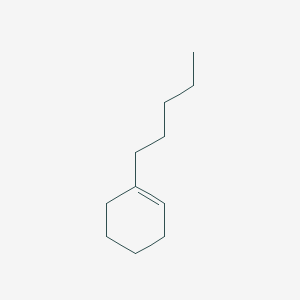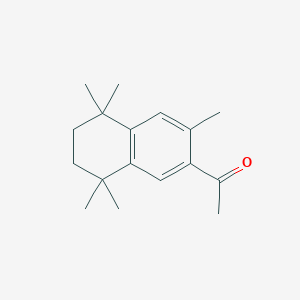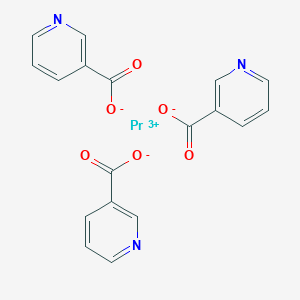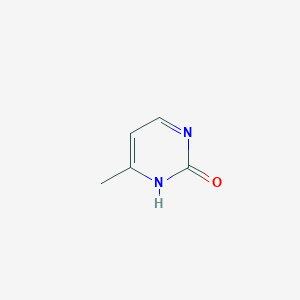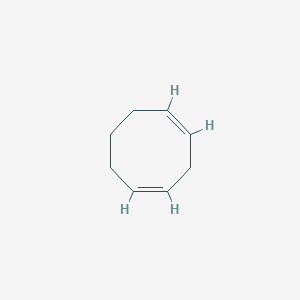
1,4-Cyclooctadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclooctadiene (COD) is a cyclic hydrocarbon with the molecular formula C8H12. It is a colorless liquid with a boiling point of 144 °C and a melting point of -46 °C. COD is widely used in organic chemistry as a ligand for transition metal catalysts and as a precursor to various chemicals, including cyclooctene, cyclooctene oxide, and cyclooctanone.
Mecanismo De Acción
The mechanism of action of 1,4-Cyclooctadiene as a ligand for transition metal catalysts is complex and depends on the specific metal ion and reaction conditions. In general, the 1,4-Cyclooctadiene ligand coordinates to the metal ion through its two double bonds, forming a stable complex. The 1,4-Cyclooctadiene ligand can also act as a chelating ligand, coordinating to the metal ion through both double bonds and one of the carbon atoms in the ring.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1,4-Cyclooctadiene. However, studies have shown that 1,4-Cyclooctadiene can be toxic to aquatic organisms at high concentrations. It is also a skin irritant and can cause respiratory irritation if inhaled. Therefore, proper safety precautions should be taken when handling 1,4-Cyclooctadiene in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,4-Cyclooctadiene as a ligand for transition metal catalysts include its high stability, versatility, and low cost. The 1,4-Cyclooctadiene ligand is also easily synthesized and readily available in large quantities. However, the use of 1,4-Cyclooctadiene in catalytic reactions can be limited by its steric bulk, which can hinder its coordination to the metal ion and affect the reaction rate and selectivity.
Direcciones Futuras
There are several future directions for research on 1,4-Cyclooctadiene. One area of interest is the development of new transition metal complexes using 1,4-Cyclooctadiene as a ligand for catalytic reactions. Another area of research is the synthesis of novel compounds using 1,4-Cyclooctadiene as a precursor, including cyclic ethers and ketones. Further studies on the toxicity and environmental impact of 1,4-Cyclooctadiene are also needed to ensure its safe use in laboratory experiments.
Conclusion
In conclusion, 1,4-Cyclooctadiene is a versatile and widely used ligand for transition metal catalysts in organic chemistry. Its stability, versatility, and low cost make it an attractive option for a variety of catalytic reactions. However, its steric bulk can limit its use in certain reactions. Further research is needed to explore the full potential of 1,4-Cyclooctadiene in catalytic reactions and to ensure its safe use in laboratory experiments.
Métodos De Síntesis
The most common method of synthesizing 1,4-Cyclooctadiene is through the Diels-Alder reaction of butadiene with ethylene. The reaction is catalyzed by a transition metal complex, typically palladium or nickel, and yields a mixture of isomers, including the 1,4 and 1,5 isomers. The isomers can be separated by distillation or chromatography, with the 1,4 isomer being the most commonly used.
Aplicaciones Científicas De Investigación
1,4-Cyclooctadiene is widely used as a ligand for transition metal catalysts, particularly in the field of organometallic chemistry. The 1,4-Cyclooctadiene ligand is highly versatile and can form stable complexes with a wide range of metal ions, including palladium, platinum, rhodium, and ruthenium. These complexes are used in a variety of catalytic reactions, including hydrogenation, cross-coupling, and olefin metathesis.
Propiedades
Número CAS |
16327-22-3 |
|---|---|
Nombre del producto |
1,4-Cyclooctadiene |
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
(1Z,4Z)-cycloocta-1,4-diene |
InChI |
InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,5,7H,3-4,6,8H2/b2-1-,7-5- |
Clave InChI |
DNZZPKYSGRTNGK-PQZOIKATSA-N |
SMILES isomérico |
C1C/C=C\C/C=C\C1 |
SMILES |
C1CC=CCC=CC1 |
SMILES canónico |
C1CC=CCC=CC1 |
Otros números CAS |
16327-22-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



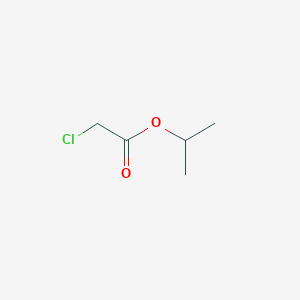

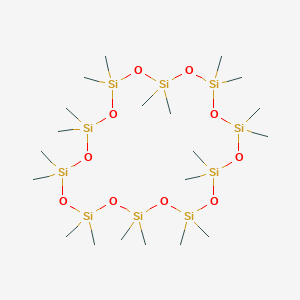
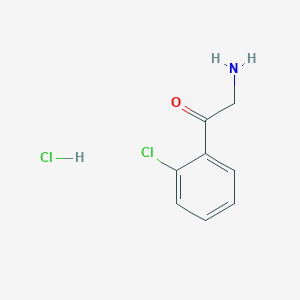
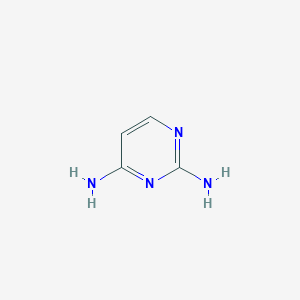
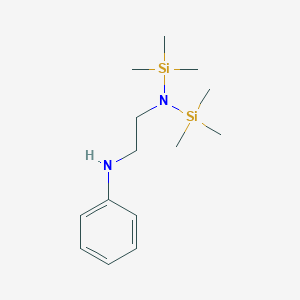
![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)
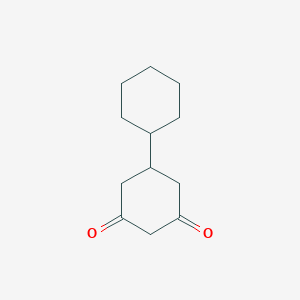
![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)
![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)
